(R)-Taltobulin

Catalog No.
S548486
CAS No.
228266-40-8
M.F
C27H43N3O4
M. Wt
473.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Taltobulin

CAS Number

228266-40-8

Product Name

(R)-Taltobulin

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

Molecular Formula

C27H43N3O4

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1

InChI Key

CNTMOLDWXSVYKD-PSRNMDMQSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

HTI 286, HTI-286, HTI286, N,beta,beta-trimethyl-L-phenylalanyl-L-N(1)-((1S,2E-3-carboxy-1-isopropylbut-2-enyl))-N(1),3-dimethyl-L-valinamide, SPA110, taltobulin

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC

The exact mass of the compound Taltobulin is 473.32536 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(R)-Taltobulin (also known as HTI-286) is a synthetic, tripeptide-like analog of the marine natural product hemiasterlin. It functions as a potent antimitotic agent by binding to tubulin and inhibiting microtubule polymerization, which leads to cell cycle arrest and apoptosis. Unlike many other tubulin-targeting agents, (R)-Taltobulin is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance, making it a valuable tool for research in resistant cell models.

The biological potency of Taltobulin is critically dependent on its (R)-configuration at the N,β,β-trimethyl-L-phenylalanine moiety. The corresponding (S)-enantiomer is over 470-fold less active, rendering racemic mixtures or impure preparations unsuitable for studies requiring consistent, high-potency tubulin inhibition. Furthermore, as a synthetic analog, (R)-Taltobulin offers a significant procurement advantage over its parent natural product, hemiasterlin, which is subject to the limited and variable supply associated with isolation from marine sponges. The availability of a defined, scalable chemical synthesis ensures lot-to-lot consistency and a reliable supply chain for long-term research and development projects.

Critical (R)-Stereochemistry: Over 470-Fold Higher Cytotoxic Potency Than (S)-Enantiomer

The cytotoxic activity of Taltobulin is highly stereospecific. Direct comparison demonstrates that the (R)-enantiomer is significantly more potent than its (S)-counterpart, with an IC50 value of 0.36 nM compared to 170 nM for the (S)-enantiomer in L1210 murine leukemia cells. This vast difference in potency underscores the necessity of procuring the enantiomerically pure (R)-form for achieving maximal biological effect and experimental reproducibility.

Evidence DimensionIn Vitro Cytotoxicity (IC50)
Target Compound Data0.36 nM ((R)-Taltobulin)
Comparator Or Baseline(S)-Taltobulin: 170 nM
Quantified Difference472-fold greater potency
ConditionsL1210 murine leukemia cell line

This justifies procuring the pure, more expensive (R)-enantiomer over an inactive (S)-form or a less potent, inconsistently performing racemic mixture.

Improved Biochemical Potency Over Natural Product Precursor Hemiasterlin

(R)-Taltobulin (HTI-286) was developed as a synthetic improvement upon the natural product hemiasterlin. In a cell-free biochemical assay, (R)-Taltobulin inhibits the polymerization of purified tubulin with an IC50 of 1.4 µM, making it approximately 1.5-fold more potent than hemiasterlin (IC50 = 2.1 µM) under the same conditions.

Evidence DimensionInhibition of Tubulin Assembly (IC50)
Target Compound Data1.4 µM
Comparator Or BaselineHemiasterlin: 2.1 µM
Quantified Difference1.5-fold greater potency
ConditionsIn vitro polymerization of purified bovine brain tubulin

This demonstrates that the synthetic analog is a more potent inhibitor at the direct target level, allowing researchers to use lower concentrations for the same biochemical effect, potentially reducing off-target interactions.

Defined Synthetic Route Enables Consistent Supply and Scalability

Unlike hemiasterlin, which must be isolated from natural sources, (R)-Taltobulin is produced via a well-documented, multi-step chemical synthesis. This provides a reliable and scalable production pathway, ensuring high purity, lot-to-lot consistency, and long-term availability—critical factors for multi-stage research, preclinical development, and use as a reliable standard.

Evidence DimensionSource & Supply Reliability
Target Compound DataAccessible via scalable, documented chemical synthesis.
Comparator Or BaselineHemiasterlin: Dependent on extraction from marine sponges.
Quantified DifferenceConsistent, scalable supply vs. limited, variable natural product isolation.
ConditionsChemical manufacturing vs. natural product extraction.

This ensures a stable and reproducible supply for long-term or large-scale studies, a key procurement advantage over compounds reliant on inconsistent natural product sourcing.

Benchmark for High-Potency Tubulin Inhibition in Drug Discovery

Given its sub-nanomolar cellular potency and improved biochemical activity over hemiasterlin, (R)-Taltobulin is an excellent positive control or benchmark compound in screens for novel antimitotic agents targeting the Vinca-peptide site on tubulin.

Investigating Drug Resistance Mechanisms

Because (R)-Taltobulin is a poor substrate for the P-glycoprotein transporter, it is a critical tool for studying cancer cell lines that have developed resistance to other tubulin inhibitors like taxanes or vinca alkaloids, allowing researchers to isolate non-P-gp-mediated resistance mechanisms.

Payload Candidate for Antibody-Drug Conjugate (ADC) Development

The extreme potency of (R)-Taltobulin, combined with its synthetic accessibility, makes it a relevant payload for evaluation in ADC research. Its mechanism is well-suited for targeted delivery to cancer cells, a common application for the hemiasterlin class of molecules.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

473.32535686 Da

Monoisotopic Mass

473.32535686 Da

Heavy Atom Count

34

Appearance

Light yellow to yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J6D6912BXS

Pharmacology

Taltobulin is an analogue of the naturally occurring tripeptide hemiasterlin, with potential antimitotic and antineoplastic activities. Taltobulin binds tubulin in a similar manner as colchicine and inhibits tubulin polymerization. This results in the disruption of the cytoskeleton, ultimately leading to cell cycle arrest in G2/M phase, blockage of cell division and apoptosis.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Other CAS

228266-40-8

Wikipedia

Taltobulin

Dates

Last modified: 08-15-2023
1: Niu C, Ho DM, Williamson RT, Zask A, Ayral-Kaloustian S. Absolute configurations of tubulin inhibitors taltobulin (HTI-286) and HTI-042 characterized by X-ray diffraction analysis and NMR studies. Bioorg Med Chem Lett. 2010 Mar 1;20(5):1535-8. doi: 10.1016/j.bmcl.2010.01.047. Epub 2010 Jan 20. Erratum in: Bioorg Med Chem Lett. 2012 Mar 1;22(5):2131. Williamson, Robert Thomas [added]. PubMed PMID: 20137930.
2: Matsui Y, Hadaschik BA, Fazli L, Andersen RJ, Gleave ME, So AI. Intravesical combination treatment with antisense oligonucleotides targeting heat shock protein-27 and HTI-286 as a novel strategy for high-grade bladder cancer. Mol Cancer Ther. 2009 Aug;8(8):2402-11. doi: 10.1158/1535-7163.MCT-09-0148. Epub 2009 Jul 22. PubMed PMID: 19625496.
3: Hadaschik BA, Adomat H, Fazli L, Fradet Y, Andersen RJ, Gleave ME, So AI. Intravesical chemotherapy of high-grade bladder cancer with HTI-286, a synthetic analogue of the marine sponge product hemiasterlin. Clin Cancer Res. 2008 Mar 1;14(5):1510-8. doi: 10.1158/1078-0432.CCR-07-4475. PubMed PMID: 18316576.
4: Hadaschik BA, Ettinger S, Sowery RD, Zoubeidi A, Andersen RJ, Roberge M, Gleave ME. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin. Int J Cancer. 2008 May 15;122(10):2368-76. doi: 10.1002/ijc.23406. PubMed PMID: 18240145.
5: Ravi M, Zask A, Rush TS 3rd. Structure-based identification of the binding site for the hemiasterlin analogue HTI-286 on tubulin. Biochemistry. 2005 Dec 6;44(48):15871-9. PubMed PMID: 16313189.
6: Poruchynsky MS, Kim JH, Nogales E, Annable T, Loganzo F, Greenberger LM, Sackett DL, Fojo T. Tumor cells resistant to a microtubule-depolymerizing hemiasterlin analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability. Biochemistry. 2004 Nov 9;43(44):13944-54. PubMed PMID: 15518543.
7: Loganzo F, Hari M, Annable T, Tan X, Morilla DB, Musto S, Zask A, Kaplan J, Minnick AA Jr, May MK, Ayral-Kaloustian S, Poruchynsky MS, Fojo T, Greenberger LM. Cells resistant to HTI-286 do not overexpress P-glycoprotein but have reduced drug accumulation and a point mutation in alpha-tubulin. Mol Cancer Ther. 2004 Oct;3(10):1319-27. PubMed PMID: 15486199.
8: Zask A, Birnberg G, Cheung K, Kaplan J, Niu C, Norton E, Suayan R, Yamashita A, Cole D, Tang Z, Krishnamurthy G, Williamson R, Khafizova G, Musto S, Hernandez R, Annable T, Yang X, Discafani C, Beyer C, Greenberger LM, Loganzo F, Ayral-Kaloustian S. Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-eny l]- N(1),3-dimethyl-L-valinamide (HTI-286). J Med Chem. 2004 Sep 9;47(19):4774-86. PubMed PMID: 15341492.
9: Lo MC, Aulabaugh A, Krishnamurthy G, Kaplan J, Zask A, Smith RP, Ellestad G. Probing the interaction of HTI-286 with tubulin using a stilbene analogue. J Am Chem Soc. 2004 Aug 18;126(32):9898-9. PubMed PMID: 15303845.
10: Zask A, Birnberg G, Cheung K, Kaplan J, Niu C, Norton E, Yamashita A, Beyer C, Krishnamurthy G, Greenberger LM, Loganzo F, Ayral-Kaloustian S. D-piece modifications of the hemiasterlin analog HTI-286 produce potent tubulin inhibitors. Bioorg Med Chem Lett. 2004 Aug 16;14(16):4353-8. PubMed PMID: 15261301.
11: Niu C, Smith D, Zask A, Loganzo F, Discafani C, Beyer C, Greenberger L, Ayral-Kaloustian S. Tubulin inhibitors. Synthesis and biological activity of HTI-286 analogs with B-segment heterosubstituents. Bioorg Med Chem Lett. 2004 Aug 16;14(16):4329-32. PubMed PMID: 15261296.
12: Krishnamurthy G, Cheng W, Lo MC, Aulabaugh A, Razinkov V, Ding W, Loganzo F, Zask A, Ellestad G. Biophysical characterization of the interactions of HTI-286 with tubulin heterodimer and microtubules. Biochemistry. 2003 Nov 25;42(46):13484-95. PubMed PMID: 14621994.
13: Loganzo F, Discafani CM, Annable T, Beyer C, Musto S, Hari M, Tan X, Hardy C, Hernandez R, Baxter M, Singanallore T, Khafizova G, Poruchynsky MS, Fojo T, Nieman JA, Ayral-Kaloustian S, Zask A, Andersen RJ, Greenberger LM. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. Cancer Res. 2003 Apr 15;63(8):1838-45. PubMed PMID: 12702571.

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